molecular formula C10H6F12O7 B1586996 Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate CAS No. 35910-59-9

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

Cat. No.: B1586996
CAS No.: 35910-59-9
M. Wt: 466.13 g/mol
InChI Key: WLUWVVHUMQEZQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate finds applications in various scientific fields:

Mechanism of Action

The mechanism of action of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include the modification of surface energies and the stabilization of specific molecular conformations .

Comparison with Similar Compounds

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate can be compared with other fluorinated compounds such as:

    Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings.

    Perfluorodecanoic acid (PFDA): Used in similar applications but with different chain lengths.

    Perfluorobutanesulfonic acid (PFBS): Employed in firefighting foams and other industrial applications.

The uniqueness of this compound lies in its specific combination of ether and ester groups, which provide distinct chemical reactivity and physical properties compared to other fluorinated compounds .

Properties

IUPAC Name

methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F12O7/c1-25-3(23)5(11,12)27-7(15,16)9(19,20)29-10(21,22)8(17,18)28-6(13,14)4(24)26-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUWVVHUMQEZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380880
Record name Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35910-59-9
Record name Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35910-59-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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